8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methyl-4-(trifluoromethyl)-2H-chromen-2-one and 3-methylbut-2-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylbut-2-en-1-ol attacks the carbonyl carbon of 8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenone derivatives.
Scientific Research Applications
8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling cascades.
Reactive Oxygen Species (ROS) Scavenging: It may act as an antioxidant, scavenging ROS and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Another structurally related compound with different functional groups and biological activities.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar structure but differs in the substitution pattern and functional groups.
Uniqueness
8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
8-methyl-7-(3-methylbut-2-enoxy)-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDWWLPPFLHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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